molecular formula C7H13NO2 B1142163 Propyl 3-aminobut-2-enoate CAS No. 53055-18-8

Propyl 3-aminobut-2-enoate

Cat. No.: B1142163
CAS No.: 53055-18-8
M. Wt: 143.18 g/mol
InChI Key: DIWWDNJUKATEGY-UHFFFAOYSA-N
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Description

Propyl 3-aminobut-2-enoate is a chemical compound belonging to the class of β-enamino esters, which are characterized by a conjugated system of an amine and an ester group across a double bond. This compound, with the CAS number 53055-18-8 , has a molecular formula of C7H13NO2 and a molecular weight of 143.18 g/mol . Its structure is defined by the SMILES string C/C(N)=C/C(OCCC)=O . As a β-enamino ester, this compound serves as a versatile and valuable building block in organic synthesis . Compounds in this class are commonly employed in the synthesis of various heterocyclic systems and complex molecular structures due to their bifunctional reactivity. For instance, closely related ethyl and isobutyl esters of 3-aminobut-2-enoate are key intermediates in multi-component reactions, such as the Hantzsch dihydropyridine synthesis, and are used to create pharmacologically relevant scaffolds . Research on similar structures highlights their role as core intermediates in developing potent allosteric modulators for targets like the Free Fatty Acid Receptor 3 (FFA3/GPR41) . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle all chemicals with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53055-18-8

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

propyl 3-aminobut-2-enoate

InChI

InChI=1S/C7H13NO2/c1-3-4-10-7(9)5-6(2)8/h5H,3-4,8H2,1-2H3

InChI Key

DIWWDNJUKATEGY-UHFFFAOYSA-N

SMILES

CCCOC(=O)C=C(C)N

Canonical SMILES

CCCOC(=O)C=C(C)N

Synonyms

n-Propyl 3-Aminocrotonate;  Propyl 3-Amino-2-butenoate;  _x000B_Propyl 3-Aminocrotonate;  Propyl 3-Amino-2-butenoate;  _x000B_

Origin of Product

United States

Mechanistic Investigations of Propyl 3 Aminobut 2 Enoate Reactivity and Transformations

Fundamental Reaction Pathways

The inherent chemical functionalities of propyl 3-aminobut-2-enoate dictate its participation in several fundamental reaction types. These pathways are central to its application in the synthesis of more complex molecular architectures.

As an α,β-unsaturated ester, this compound is susceptible to nucleophilic attack. The electronegative oxygen of the carbonyl group withdraws electron density from the conjugated system, rendering the β-carbon electrophilic and prone to attack. libretexts.org This reactivity facilitates conjugate addition, also known as 1,4-addition, where a nucleophile adds to the C=C double bond. libretexts.org This process typically proceeds via an enolate intermediate, which is subsequently protonated at the α-carbon to yield a saturated product. libretexts.org

The double bond in aminobutenoates can participate in nucleophilic addition reactions with a variety of reagents. evitachem.com While many organometallic reagents like Grignard reagents tend to add directly to the carbonyl group (1,2-addition), diorganocopper reagents are known to favor conjugate addition to α,β-unsaturated ketones. libretexts.org The conjugate addition of nucleophiles to α,β-unsaturated esters is a powerful method for forming hetero-carbon bonds and is a key step in the synthesis of numerous natural products. researchgate.net

Furthermore, the amino group itself possesses nucleophilic character and can undergo reactions such as acylation with acyl chlorides or anhydrides to form the corresponding amides. evitachem.com

This compound exists in a tautomeric equilibrium between the enamine form and the corresponding imine form. Prototropic tautomerism involves the migration of a proton, and in this case, it is the interconversion between the (Z)-propyl 3-aminobut-2-enoate (enamine) and propyl 3-iminobutanoate (imine). The enamine tautomer is generally favored due to the stabilizing conjugation of the nitrogen atom's lone pair of electrons with the π-system of the double bond and the carbonyl group.

Proton transfer is the dynamic process that drives this tautomeric equilibrium. fu-berlin.de The mechanism can be influenced by the solvent, temperature, and the presence of catalysts. mdpi.com In solution, proton transfer may be facilitated by intermolecular interactions, including dimerization. For similar systems like 4(3H)-pyrimidinone, studies have shown that double proton transfer (DPT) within a hydrogen-bonded dimer can play a significant role in the tautomerization process, even in nonpolar solvents. nih.gov This suggests that the tautomeric balance of this compound could be influenced by its concentration, as dimerization would facilitate the proton transfer required for the enamine-imine interconversion.

The electron-rich enamine moiety of this compound makes it susceptible to oxidative transformations. These reactions can lead to a variety of products, including those resulting from C-N bond cleavage or intramolecular cyclization. Oxidative ring-closure is a known transformation for related compounds, often leading to the formation of valuable heterocyclic structures. beilstein-journals.org For instance, the intramolecular cyclization of related enamines can be initiated by an oxidative process, forming new carbon-carbon or carbon-heteroatom bonds.

In the presence of strong oxidizing agents, cleavage of the C-N bond could potentially occur. More commonly, oxidative processes are harnessed for constructive transformations. For example, the enantioselective Michael addition of lithium amides to α,β-unsaturated esters, followed by intramolecular cyclization, is a key strategy for synthesizing complex alkaloids. researchgate.net This highlights how the fundamental reactivity of the aminobutenoate scaffold can be channeled into specific, productive pathways under controlled oxidative or cyclization conditions.

Catalyst-Specific Mechanistic Insights

Catalysts play a pivotal role in modulating the reactivity of this compound, enabling transformations that are otherwise difficult to achieve and controlling the selectivity of the reaction.

Transition metals such as palladium and nickel are widely used to catalyze cross-coupling reactions involving α,β-unsaturated systems. ustc.edu.cn For this compound, a palladium catalyst could facilitate Heck-type reactions, where the vinyl C-H bond is coupled with an organohalide. The generally accepted mechanism for the Heck reaction involves a Pd(0)/Pd(II) catalytic cycle. ustc.edu.cn

Recent studies have also highlighted the importance of radical-initiated mechanisms in transition metal catalysis. nih.gov For example, a nickel-catalyzed three-component reaction can proceed through a metal-free radical–radical cycle. nih.gov In such a mechanism, the transition metal may initiate the formation of a radical species which then propagates the reaction. The capture of radicals at catalytically relevant nickel(II) centers is a key area of investigation. ambeed.com In the context of this compound, a transition metal could initiate a radical addition to the double bond, forming a radical intermediate that can be trapped or participate in further coupling reactions. Dual catalytic systems, for instance using gold and iron, have been shown to facilitate radical addition to vinyl-gold intermediates, showcasing the potential for complex, multi-catalyst pathways. researchgate.net

Table 1: Proposed Transition Metal-Catalyzed Mechanisms
Catalyst SystemTransformation TypeProposed Key Intermediate/MechanismReference
Palladium(0)Heck Cross-CouplingFormation of a Pd(II)-vinyl intermediate after oxidative addition, followed by migratory insertion and β-hydride elimination. ustc.edu.cn
Nickel(0)/Nickel(II)Radical Cross-CouplingNi(0) initiates radical formation; reaction proceeds via a metal-free radical-radical cycle with subsequent radical capture by a Ni(II) center. nih.govambeed.com
Copper(I)Ullmann-type CouplingFormation of an aryl-copper intermediate which then reacts with the substrate. Can proceed via a radical mechanism. ustc.edu.cn
Gold(I)/Iron(III)Dual Catalytic CyclizationFormation of a vinyl-gold intermediate followed by Fe-catalyzed radical addition to the activated double bond. researchgate.net

Organocatalysis offers a metal-free alternative for activating this compound. Chiral secondary amines are common organocatalysts that can react with α,β-unsaturated carbonyls to form nucleophilic enamines or electrophilic iminium ions. In the case of this compound, which is already an enamine, an organocatalyst could facilitate proton transfer or act as a shuttle.

Mechanochemical organocatalytic asymmetric Michael reactions have been reported, demonstrating a solvent-free approach to conjugate addition. beilstein-journals.org Furthermore, recent advancements include photochemical organocatalytic methods that can generate acyl radicals. amazonaws.com In a hypothetical scenario involving this compound, an organocatalyst could mediate the addition of a photochemically generated radical to the double bond, providing a novel route for C-C bond formation. The versatility of organocatalysis allows for various activation modes, expanding the synthetic utility of aminobutenoate substrates.

Regiochemical and Stereochemical Control in Reactions

The reactivity of this compound, a member of the β-enaminone class of compounds, is characterized by the presence of multiple nucleophilic and electrophilic centers. This functionality allows for a diverse range of chemical transformations, where the control of regioselectivity and stereoselectivity is of paramount importance for its application in organic synthesis.

Regiochemical Control:

This compound possesses a conjugated system that includes the nitrogen atom, the α,β-unsaturated double bond, and the carbonyl group of the ester. This electronic arrangement results in several potential sites for reaction with both electrophiles and nucleophiles. The regiochemical outcome of these reactions is highly dependent on the nature of the reactants and the reaction conditions.

N-Alkylation/Acylation vs. C-Alkylation/Acylation: The nitrogen atom and the α-carbon are both nucleophilic. The nitrogen, with its lone pair of electrons, can readily react with electrophiles. The α-carbon, as part of the enamine tautomer, also exhibits nucleophilic character. The choice between N- or C-alkylation/acylation can often be directed by the choice of base and electrophile. Hard electrophiles tend to react at the harder nitrogen atom, while softer electrophiles may favor reaction at the softer α-carbon.

Reactions with Nucleophiles: The β-carbon of the α,β-unsaturated system is electrophilic and is susceptible to conjugate addition (Michael addition) by nucleophiles. The carbonyl carbon of the ester group is another electrophilic site, which can be attacked by strong nucleophiles, leading to amides or other ester derivatives.

Research on related β-enaminones has demonstrated the ability to control regioselectivity in various reactions. For instance, in cycloaddition reactions, the enaminone can act as the diene or dienophile, and the substitution pattern on both reactants dictates the regiochemical outcome of the resulting cycloadduct. google.comthieme-connect.de

Interactive Table of Potential Regioselective Reactions:

Reactive SiteType of ReagentPotential Product Type
Nitrogen AtomAlkyl HalideN-Alkylated this compound
Nitrogen AtomAcyl ChlorideN-Acylated this compound
α-CarbonStrong Electrophileα-Substituted this compound
β-CarbonNucleophile (e.g., Grignard)Conjugate Addition Product
Carbonyl CarbonAmine (under heat)Amide Derivative

Stereochemical Control:

The stereochemistry of reactions involving this compound is another critical aspect, primarily concerning the geometry of the double bond (E/Z isomerism) and the creation of new stereocenters.

(E/Z)-Isomerism: this compound can exist as either the (E) or (Z) isomer. The (Z)-isomer is generally favored due to the formation of a stable six-membered ring-like structure through an intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen. researchgate.net Syntheses of related enamino esters often yield the (Z)-isomer with high selectivity. evitachem.commdpi.comrsc.org The stereochemistry of the double bond can influence the facial selectivity of approaching reagents and thus the stereochemical outcome of subsequent reactions.

Diastereoselectivity: In reactions where a new stereocenter is formed, for example, by addition to the double bond, the existing stereochemistry of the molecule can direct the approach of the reagent, leading to diastereoselective outcomes. In the synthesis of alkaloids, the diastereoselective reduction of a related enamide was optimized to favor the trans-isomer with a diastereomeric ratio of 1:5. core.ac.uk

Enantioselectivity: The synthesis of enantiomerically pure compounds often requires the use of chiral catalysts or auxiliaries. Asymmetric additions to the double bond of N-protected 4-aminobut-2-enoic acid derivatives have been achieved with high enantiomeric excess using a rhodium catalyst and a chiral ligand. thieme-connect.com While specific examples for this compound are not prevalent, these studies on analogous systems highlight the potential for achieving high levels of stereochemical control.

Reaction Kinetics and Thermodynamics Studies

The study of reaction kinetics and thermodynamics provides fundamental insights into the reactivity, stability, and reaction mechanisms of this compound. While comprehensive kinetic and thermodynamic data for this specific compound are limited in the literature, studies on closely related β-enaminones offer valuable information.

Reaction Kinetics:

The rate of reactions involving this compound is influenced by several factors, including the nature of the reactants, the presence of catalysts, temperature, and solvent.

Catalysis: The synthesis of β-enaminones is often catalyzed by acids or metal catalysts. For instance, the use of a bimetallic Ag-Cu alloy nanoparticle catalyst has been shown to be highly active for the enamination of 1,3-dicarbonyl compounds. rsc.org Such catalysts can significantly increase the reaction rate by activating the substrates.

Steric Effects: The steric environment around the reactive centers can influence reaction rates. In intramolecular cyclizations of related compounds, steric hindrance can lead to a rate enhancement, a phenomenon known as steric acceleration. core.ac.uk This is attributed to the limitation of conformational space, which increases the population of the reactive conformation.

Reaction Monitoring: In a study on the synthesis of (Z)-Benzyl 3-aminobut-2-enoate, a closely related compound, the reaction time was noted to be very short, in the range of 10 to 20 minutes, when catalyzed by trichloroisocyanuric acid (TCCA). evitachem.com

Thermodynamics:

Thermodynamic studies can help to understand the stability of different isomers and the position of equilibrium in reversible reactions.

Isomer Stability: As mentioned previously, the (Z)-isomer of this compound is generally more stable than the (E)-isomer due to the presence of a strong intramolecular hydrogen bond (IHB) between the amino and carbonyl groups.

Hydrogen Bond Strength: The strength of this IHB has been investigated for a series of related β-enaminones using DFT calculations at the B3LYP/6-311++G(d,p) level. The strength of the IHB influences the compound's conformation, stability, and reactivity. A comparison of the calculated N-H bond lengths and the distances between the hydrogen and oxygen atoms provides a measure of the IHB strength. researchgate.net

Interactive Table of Calculated Hydrogen Bond Parameters for Related Enaminones:

CompoundCalculated N-H Bond Length (Å)Calculated N···O Distance (Å)
(Z)-methyl 3-aminobut-2-enoate (MAB)1.0142.992
(Z)-ethyl 3-aminobut-2-enoate (EAB)1.0152.988
(Z)-ethyl 3-(methylamino)but-2-enoate (Me-EAB)1.0172.930
(Z)-ethyl 3-(benzylamino)but-2-enoate (Bn-EAB)1.0182.927
(Z)-ethyl 3-(phenylamino)but-2-enoate (Ph-EAB)1.0222.891
Data sourced from a computational study on related β-enaminones. researchgate.net

These data indicate that substitution on the nitrogen atom affects the strength of the intramolecular hydrogen bond, which in turn would be expected to influence the thermodynamic stability and kinetic reactivity of the enaminone system.

Advanced Spectroscopic and Structural Elucidation of Propyl 3 Aminobut 2 Enoate Systems

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, offering a clear picture of molecular conformation, tautomerism, and intermolecular packing forces.

Determination of Molecular Conformation and Tautomeric Forms

In the solid state, β-enaminones and their ester analogues, such as propyl 3-aminobut-2-enoate, predominantly exist as the (Z)-enamine tautomer. researchgate.netresearchgate.netdicle.edu.tr This specific conformation is stabilized by a strong intramolecular hydrogen bond between the amino (N-H) group and the carbonyl (C=O) oxygen. acs.orgacs.org This interaction results in the formation of a highly stable, planar, six-membered pseudo-ring, a phenomenon known as resonance-assisted hydrogen bonding (RAHB). acs.orgacs.org The RAHB model describes a synergistic interplay where the hydrogen bond is strengthened by the π-electron delocalization within the conjugated O=C-C=C-N fragment. acs.org

Studies on closely related β-enaminoesters, such as methyl (Z)-3-((4-fluorophenyl)amino)but-2-enoate, provide precise crystallographic data that serve as an excellent model for the propyl analogue. ajchem-a.comresearchgate.netuliege.be X-ray analysis reveals that the core atoms involved in the pseudo-ring are nearly coplanar. researchgate.net The N-H···O hydrogen bond is a defining feature, with a bond distance significantly shorter than the sum of the van der Waals radii, indicating a strong interaction. researchgate.net For instance, in one such derivative, a strong intramolecular N-H···O hydrogen bond distance was observed to be 2.038 Å. researchgate.net This delocalization affects the bond lengths within the conjugated system; the C=O bond is elongated, while the C-N and C-C bonds acquire more double-bond character compared to non-conjugated systems. acs.org

Table 1: Representative Crystallographic Data for a Model β-Enaminoester (Methyl (Z)-3-((4-fluorophenyl)amino)but-2-enoate) Data sourced from structural analysis of a closely related compound. ajchem-a.comuliege.be

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.5919(3)
b (Å)15.9809(8)
c (Å)10.1859(4)
β (°)105.3300(16)
Volume (ų)1034.85
Intramolecular H-Bond (N-H···O)Present, forming a pseudo-ring

Crystal Packing Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding, Van der Waals Interactions)

The arrangement of molecules in a crystal lattice is governed by a combination of intermolecular forces. While the molecular conformation of this compound is dominated by the strong intramolecular N-H···O hydrogen bond, the crystal packing is stabilized by weaker intermolecular interactions. acs.orgscielo.br These primarily include weak C-H···O hydrogen bonds and van der Waals forces. ajchem-a.comuliege.be

Table 2: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Model β-Enaminoester Data based on analysis of methyl (Z)-3-((4-fluorophenyl)amino)but-2-enoate. ajchem-a.com

Contact TypeContribution to Hirshfeld Surface (%)
H···H46.7
O···H16.7
F···H14.2
C···H8.7
Other13.7

Vibrational Spectroscopy for Molecular Structure and Bonding

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, is a powerful non-destructive tool for probing the functional groups and bonding characteristics of molecules.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm its enamine structure and the presence of strong intramolecular hydrogen bonding.

N-H Stretching: Instead of a sharp band expected for a free N-H group (around 3400-3500 cm⁻¹), a broad absorption is typically observed in the 3200-3400 cm⁻¹ region. ias.ac.inucl.ac.uk This broadening and shift to lower frequency are classic indicators of hydrogen bond involvement.

C=O Stretching: The carbonyl stretching vibration (ν(C=O)) is particularly sensitive to its electronic environment. In a saturated propyl ester, this band would appear around 1735-1740 cm⁻¹. However, in this compound, this band is shifted to a much lower wavenumber, typically appearing in the range of 1640-1660 cm⁻¹. scielo.brucl.ac.ukmdpi.com This significant shift is a direct consequence of both π-conjugation with the C=C and N-H groups and the strong intramolecular hydrogen bonding, which weakens the C=O double bond. researchgate.net

C=C and C-N Stretching: Strong bands in the 1580-1620 cm⁻¹ region are attributed to the coupled vibrations of the C=C and C-N bonds within the delocalized enaminone system. scielo.brmdpi.com

Table 3: Characteristic FT-IR Absorption Frequencies for β-Enaminoesters

Vibrational ModeTypical Frequency Range (cm⁻¹)Comments
ν(N-H)3200 - 3400 (broad)Shifted to lower frequency and broadened due to intramolecular H-bonding. ias.ac.inucl.ac.uk
ν(C=O)1640 - 1660Lowered from normal ester value due to conjugation and H-bonding. scielo.brmdpi.com
ν(C=C) / δ(N-H)1580 - 1620Strong absorptions from the conjugated system. scielo.brmdpi.com
ν(C-O)1220 - 1270Ester C-O stretching. scielo.br

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. In β-enaminone systems, the symmetric stretching vibrations of the conjugated backbone often result in strong Raman signals.

C=O and C=C Stretching: The C=O and C=C stretching vibrations, also observed in the IR spectrum, typically give rise to strong and distinct bands in the Raman spectrum between 1550 and 1700 cm⁻¹. researchgate.netnih.gov

Skeletal Vibrations: The fingerprint region below 1500 cm⁻¹ contains numerous bands corresponding to various bending and stretching modes of the molecular skeleton, which can be complex to assign without theoretical calculations. nih.govresearchgate.net

Studies on related molecules show that the experimental FT-IR and Laser-Raman spectra provide a comprehensive vibrational signature of the molecule. researchgate.netresearchgate.net

Experimental vs. Theoretical Vibrational Spectra Correlation

To achieve unambiguous assignment of the observed vibrational bands in both FT-IR and Raman spectra, experimental data are often correlated with theoretical calculations, typically performed using Density Functional Theory (DFT). ajchem-a.comresearchgate.netresearchgate.net Computational methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict the vibrational frequencies and intensities with a high degree of accuracy. researchgate.netresearchgate.net

A common practice involves calculating the theoretical vibrational frequencies for the optimized molecular geometry and then scaling the results with an empirical factor to correct for systematic errors arising from basis set limitations and the harmonic approximation. researchgate.net The excellent agreement typically found between the scaled theoretical wavenumbers and the experimental frequencies allows for a reliable assignment of nearly all fundamental vibrational modes. researchgate.netresearchgate.net Furthermore, Potential Energy Distribution (PED) analysis is used to determine the contribution of individual internal coordinates to each normal mode, providing a detailed understanding of the nature of the vibration. researchgate.net This combined experimental and theoretical approach is crucial for accurately interpreting the complex spectra and relating them to the specific structural features of this compound, such as the effects of its resonance-assisted hydrogen bond. researchgate.netresearchgate.net

Table 4: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Model β-Enaminone Derivative Data adapted from a study on ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate. researchgate.net

Assignment (PED %)Experimental FT-IRExperimental FT-RamanCalculated (Scaled)
ν(N-H)3442-3465
ν(C=O) ester168316811690
ν(C=C) + δ(N-H)161816181622
Ring ν(C=C)159915991591
Ring ν(C=C)157915761577

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Characterization

NMR spectroscopy is an indispensable tool for the detailed structural analysis of this compound in the solution state. It provides critical information on the molecular framework, electronic environment of nuclei, and dynamic processes such as tautomerism.

¹H and ¹³C NMR for Comprehensive Structural Assignment

The structural assignment of this compound is definitively achieved through the combined analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra. The enamine structure of the molecule, featuring a propyl ester group and an aminobutenoate backbone, gives rise to a distinct set of signals.

In the ¹H NMR spectrum, the protons of the propyl group are expected to appear as a triplet for the terminal methyl (CH₃) protons, a sextet for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, and another triplet for the methylene (O-CH₂) protons bonded to the ester oxygen. The aminobutenoate moiety is characterized by singlets for the vinyl proton (C=CH) and the vinyl methyl (C-CH₃) protons. The amine (NH₂) protons typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

The ¹³C NMR spectrum complements the proton data, providing a signal for each unique carbon atom in the molecule. Key resonances include those for the carbonyl carbon (C=O) of the ester, the two olefinic carbons (C=C), and the carbons of the propyl chain and the methyl group.

The following tables outline the anticipated chemical shifts for this compound, based on data from analogous structures like ethyl 3-aminobut-2-enoate. researchgate.netbiosynth.com The specific compound, this compound, has been utilized as a reactant in the synthesis of bridged bicyclic benzoxepine (B8326511) derivatives. researchgate.net

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Propyl -CH₃~0.95Triplet~7.4
Propyl -CH₂-~1.65Sextet~7.4
Propyl O-CH₂-~3.95Triplet~6.7
Vinyl =CH-~4.50SingletN/A
Vinyl -CH₃~1.90SingletN/A
Amine -NH₂~4.0-5.0 (broad)Singlet (broad)N/A

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl C=O~170.5
Olefinic C-NH₂~160.0
Olefinic =CH~83.0
Propyl O-CH₂~64.5
Vinyl -CH₃~19.0
Propyl -CH₂-~22.0
Propyl -CH₃~10.5

Analysis of Tautomeric Equilibria by NMR

This compound, like other β-aminoenoates, can exist in a tautomeric equilibrium between the enamine and imine forms. Furthermore, the enamine form can exist as (E) and (Z) geometric isomers. The (Z)-enamine tautomer is often stabilized by a strong intramolecular hydrogen bond between the amine proton and the carbonyl oxygen, forming a pseudo-six-membered ring.

NMR spectroscopy is a powerful method to study this equilibrium because the interconversion between tautomers is often slow on the NMR timescale. encyclopedia.pubthermofisher.com This allows for the observation of separate, distinct signals for each tautomer present in the solution. The relative integration of these signals in the ¹H NMR spectrum provides a quantitative measure of the equilibrium constant (Keq) under specific solvent and temperature conditions. researchgate.netcalstate.edu

(Z)-enamine: The dominant and more stable form, stabilized by an intramolecular hydrogen bond.

(E)-enamine: Generally less stable due to the absence of the intramolecular hydrogen bond.

Imine: The keto-imine tautomer, which is typically present in much lower concentrations.

The position of the equilibrium is sensitive to solvent polarity; more polar solvents can disrupt the internal hydrogen bond of the (Z)-enamine, potentially shifting the equilibrium. calstate.edu The chemical shifts of the vinyl proton and the NH protons are particularly sensitive indicators of the tautomeric and isomeric forms present.

Advanced NMR Techniques (e.g., DEPT, INEPT)

For an unambiguous assignment of carbon signals, especially in complex molecules, advanced NMR techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) and INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) are employed. mdpi.com

DEPT-135: This experiment provides information about the number of protons attached to each carbon. CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (like the C=O) are not observed. For this compound, this would show positive signals for the vinyl CH, the two methyl carbons, and the O-CH₂-CH₂-C H₃ carbon, and a negative signal for the O-CH₂-C H₂-CH₃ carbon.

DEPT-90: This experiment exclusively shows signals for CH (methine) carbons. In this case, only the vinyl =CH carbon would produce a signal.

By combining the information from the standard broadband-decoupled ¹³C spectrum with DEPT-90 and DEPT-135 spectra, every carbon in the propyl and aminobutenoate moieties can be assigned with high confidence.

Mass Spectrometry for Product Identification and Purity Assessment

Mass spectrometry (MS) is a crucial analytical technique used to confirm the molecular weight of this compound and to assess its purity. The technique provides a mass-to-charge ratio (m/z) of the molecular ion and its fragments.

For this compound (C₇H₁₃NO₂), the expected monoisotopic mass is approximately 143.0946 g/mol . An electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 143. Fragmentation of the molecular ion provides structural information. Key fragmentation pathways would include:

Loss of the propyl group (•C₃H₇), resulting in a fragment at m/z = 100.

Loss of the propoxy group (•OC₃H₇), leading to a fragment at m/z = 84.

McLafferty rearrangement, if applicable, could lead to characteristic neutral losses.

The presence of the molecular ion peak at the correct m/z value confirms the identity of the compound, while the absence of significant unexpected peaks indicates its purity. ias.ac.inresearchgate.net

Interactive Table: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Identity Formula of Fragment
143Molecular Ion [M]⁺[C₇H₁₃NO₂]⁺
100[M - C₃H₇]⁺[C₄H₆NO₂]⁺
84[M - OC₃H₇]⁺[C₄H₆NO]⁺
59[OC₃H₇]⁺[C₃H₇O]⁺
43[C₃H₇]⁺[C₃H₇]⁺

Theoretical and Computational Chemistry Studies of Propyl 3 Aminobut 2 Enoate

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. mdpi.comslideshare.net It has proven to be a reliable approach for predicting the properties of organic molecules.

Geometry optimization is a fundamental computational procedure that seeks to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.govcnr.it For flexible molecules like propyl 3-aminobut-2-enoate, which possesses several rotatable bonds, conformational analysis is performed to identify the various possible spatial arrangements (conformers) and their relative energies. mdpi.com

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to optimize the geometries of different conformers. researchgate.netresearchgate.net This process involves systematically exploring the potential energy surface by rotating around single bonds and then minimizing the energy for each starting geometry. The results of these calculations typically reveal that certain conformations are more stable than others due to factors like steric hindrance and intramolecular interactions, such as hydrogen bonding. For related β-enaminoesters, studies have shown that conformations allowing for an intramolecular N-H···O hydrogen bond are significantly stabilized. researchgate.net The analysis can identify the most stable conformer and the energy barriers between different conformations. mdpi.com

Table 1: Representative Conformational Analysis Data for a Generic β-enaminoester

ConformerRelative Energy (kcal/mol)Key Dihedral Angle (degrees)
A0.00180 (anti)
B2.560 (gauche)
C5.10 (syn)

Note: This table is illustrative and based on general findings for similar molecules. Specific values for this compound would require dedicated calculations.

The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. DFT calculations provide valuable information about the distribution of electrons within the molecule. mdpi.com Central to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as frontier molecular orbitals. ossila.com

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). The LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons (electrophilicity). ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. bas.bg A smaller gap suggests that the molecule is more reactive and can be more easily excited electronically. bas.bg

DFT calculations can map the spatial distribution of the HOMO and LUMO across the molecular structure. For β-enaminoesters, the HOMO is typically localized on the enamine part of the molecule, while the LUMO is often distributed over the ester group. ajchem-a.com

Table 2: Calculated Electronic Properties for a Representative β-enaminoester

ParameterValue (eV)
HOMO Energy-6.2
LUMO Energy-1.5
HOMO-LUMO Gap4.7

Note: These values are representative and would need to be calculated specifically for this compound.

To further quantify and visualize a molecule's reactivity, several descriptors derived from DFT calculations are employed. cerist.dz

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. journalirjpac.com It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. bas.bg Regions of negative potential (typically colored red) indicate areas rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the oxygen atoms of the carbonyl group and a positive potential near the amine hydrogen. ajchem-a.com

Fukui Functions: These functions provide information about the local reactivity of different atoms within a molecule. journalirjpac.com The Fukui function indicates the change in electron density at a specific point in the molecule when an electron is added or removed. cerist.dz This helps to identify the most likely sites for nucleophilic (attack by a nucleophile) and electrophilic (attack by an electrophile) reactions. bas.bg

Dual Descriptor Indices: These indices offer a more refined picture of local reactivity by considering both the electron-donating and electron-accepting capabilities of a particular atomic site.

These reactivity descriptors, calculated using the outputs of DFT computations, provide a detailed picture of how this compound is likely to interact with other chemical species. researchgate.net

Computational chemistry is instrumental in modeling the potential chemical reactions that a molecule can undergo. nih.gov By calculating the energies of reactants, products, and transition states, it is possible to determine the thermodynamics (e.g., reaction enthalpy and Gibbs free energy) and kinetics (e.g., activation energy) of a reaction. pitt.edu

For this compound, this could involve modeling its synthesis, hydrolysis, or participation in cyclization reactions. core.ac.uk For instance, the intramolecular cyclization of related compounds has been studied to understand the reaction mechanism and the factors influencing the formation of different products. pitt.edu By mapping the entire reaction pathway, researchers can identify the rate-determining step and predict the conditions that would favor a particular outcome. nih.gov This is particularly useful in optimizing reaction conditions for synthetic processes. nih.gov

Semi-Empirical Quantum Mechanical Methods and Molecular Mechanics Simulations

While DFT provides high accuracy, it can be computationally expensive for very large systems or for dynamic simulations over long timescales. numberanalytics.com In such cases, other computational methods are employed.

Semi-Empirical Quantum Mechanical Methods: Methods like AM1 and PM3 are based on quantum mechanics but use parameters derived from experimental data to simplify the calculations. numberanalytics.comhoffmann-oberhausen.de They are much faster than DFT and can be suitable for initial conformational searches or for studying large molecules, although with some sacrifice in accuracy. cnr.it Studies on related carbazole (B46965) derivatives have utilized methods like AM1 to optimize molecular models. mdpi.com

Molecular Mechanics (MM) Simulations: MM methods treat molecules as a collection of atoms held together by springs (bonds) and use classical mechanics to calculate the energy of the system. mpg.de These methods are very fast and are ideal for exploring the conformational space of large, flexible molecules and for running molecular dynamics simulations to study the molecule's behavior over time. numberanalytics.com MM simulations, using force fields like MM2, have been applied to investigate the structures of products derived from reactions involving similar enoates. mdpi.com

Non-Covalent Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Non-covalent interactions, such as hydrogen bonds and van der Waals forces, play a critical role in determining the packing of molecules in the solid state and can influence their physical properties. nih.gov

Hirshfeld Surface Analysis: This is a powerful graphical tool used to visualize and quantify intermolecular interactions in a crystal lattice. nih.govscielo.org.mx The Hirshfeld surface is generated based on the electron distribution of a molecule within a crystal. physchemres.org By mapping properties like d_norm (normalized contact distance) onto this surface, it is possible to identify specific intermolecular contacts and their relative importance. researchgate.net Red spots on the d_norm surface indicate close contacts, often corresponding to hydrogen bonds. researchgate.net

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, Vibrational Frequencies)

Theoretical and computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules like this compound. These methods allow for the calculation of nuclear magnetic resonance (NMR) chemical shifts and vibrational frequencies, providing valuable insights that can aid in the interpretation of experimental spectra and the structural elucidation of the compound. The primary approach for these predictions involves quantum mechanical calculations, most notably using Density Functional Theory (DFT).

The predictive process begins with the computational modeling of the molecule's three-dimensional structure. For a flexible molecule such as this compound, this involves a thorough conformational analysis to identify the most stable geometric arrangements (conformers). The presence of a conjugated enaminone system (H₂N-C=C-C=O) suggests a strong preference for a planar structure stabilized by an intramolecular hydrogen bond between the amino group and the carbonyl oxygen. Different orientations of the propyl group must also be considered.

Once the lowest energy conformers are identified, their geometries are optimized using a selected DFT functional (e.g., B3LYP, M06-2X, PBE0) and a suitable basis set (e.g., 6-311++G(d,p)). nih.govmdpi.com The choice of functional and basis set is crucial for accuracy and is often guided by previous studies on similar enamino ester systems. mdpi.comacs.org To better mimic experimental conditions, solvent effects can be incorporated into the calculations using models like the Polarizable Continuum Model (PCM). mdpi.commdpi.comacs.org

NMR Chemical Shift Prediction

With the optimized molecular geometries, NMR shielding tensors are calculated using the Gauge-Including Atomic Orbital (GIAO) method. nih.govmdpi.commdpi.com This is the most common and reliable approach for predicting NMR chemical shifts. The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them against the shielding value of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

The final predicted spectrum is often a Boltzmann-averaged spectrum of the most stable conformers, as this provides a more accurate representation of the molecule's behavior in solution at a given temperature.

Below is an illustrative table of hypothetical predicted ¹H and ¹³C NMR chemical shifts for the most stable conformer of this compound, as would be generated from a DFT/GIAO calculation.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Data is illustrative and based on typical values for enamino esters; not from a specific published study on this exact molecule)

Atom Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
1' (C=O)-169.5
2' (C=C)4.6584.2
3' (C-NH₂)-160.1
4' (CH₃-C=)1.9019.8
-NH₂5.10 (broad), 7.50 (broad)-
1'' (-O-CH₂)3.9565.4
2'' (-CH₂-)1.6521.7
3'' (-CH₃)0.9510.3

Note: The amino protons (-NH₂) may appear as two separate broad signals due to restricted rotation and hydrogen bonding, or as a single averaged peak.

Vibrational Frequency Prediction

The prediction of vibrational frequencies (corresponding to infrared and Raman spectra) is also performed on the optimized molecular structures. By calculating the second derivatives of the energy with respect to the atomic positions, a Hessian matrix is constructed. Diagonalizing this matrix yields the vibrational normal modes and their corresponding frequencies.

These calculations are typically performed within the harmonic approximation. arxiv.orgrsc.org However, because this approximation can overestimate vibrational frequencies compared to experimental values, the calculated frequencies are often scaled by an empirical scaling factor specific to the level of theory used. nih.gov More advanced, computationally intensive anharmonic calculations can provide even more accurate predictions. arxiv.orgrsc.org

A table of predicted vibrational frequencies helps in assigning the bands observed in an experimental IR spectrum to specific molecular motions.

Table 2: Hypothetical Predicted Vibrational Frequencies for this compound (Data is illustrative and based on characteristic frequencies for the functional groups; not from a specific published study)

Predicted Frequency (cm⁻¹) (Scaled)Vibrational Mode Assignment Intensity
3450N-H Asymmetric StretchMedium
3320N-H Symmetric StretchMedium
2965C-H Stretch (Alkyl)Strong
1655C=O Stretch (Amide I)Very Strong
1605C=C Stretch / N-H Bend (Amide II)Strong
1570N-H Bend / C=C StretchStrong
1260C-O Stretch (Ester)Strong
1180C-N StretchMedium

These computational studies provide a powerful complement to experimental spectroscopic techniques, offering a deeper understanding of the molecule's structure and electronic properties. mdpi.commdpi.com

Applications of Propyl 3 Aminobut 2 Enoate As a Building Block in Complex Organic Synthesis

Synthesis of Diverse Heterocyclic Frameworks

The strategic utilization of propyl 3-aminobut-2-enoate has enabled synthetic chemists to access a variety of heterocyclic systems with considerable efficiency. Its ability to participate in various cyclization and condensation reactions makes it an invaluable tool in the synthetic organic chemist's arsenal.

Pyrroles and Pyrrolinones

This compound serves as a competent precursor for the synthesis of substituted pyrroles and pyrrolinones. The enamine functionality can act as a nucleophile in Michael-type addition reactions, a key step in the formation of the pyrrole ring. For instance, the reaction of β-enamino esters with α,β-unsaturated carbonyl compounds can initiate a cascade of reactions leading to highly functionalized pyrroles.

Furthermore, the condensation of enamino esters with reagents like maleic anhydride has been reported to yield pyrrolinone derivatives. This transformation capitalizes on the nucleophilicity of the enamine nitrogen and the electrophilicity of the anhydride.

Table 1: Synthesis of Pyrrole and Pyrrolinone Derivatives from β-Enamino Esters

Reactant for β-enamino ester Product Reaction Type
α,β-Unsaturated carbonyl compound Substituted Pyrrole Michael Addition/Cyclization

Quinolines and Benzoisoquinolines

While direct synthesis of quinolines using this compound is not as extensively documented as classical methods like the Combes or Conrad-Limpach syntheses, its structural similarity to β-ketoesters suggests its potential as a synthon in modified quinoline syntheses. The enamine moiety could potentially react with anilines or their derivatives, followed by cyclization and aromatization to afford the quinoline core. The development of such methodologies remains an area of interest for synthetic chemists.

Similarly, its application in the synthesis of benzoisoquinolines is an area ripe for exploration, where it could serve as a three-carbon component in annulation strategies with appropriate aromatic precursors.

Dihydropyridines via Hantzsch-Type Reactions

The Hantzsch dihydropyridine synthesis, a cornerstone of multicomponent reactions, traditionally employs a β-ketoester, an aldehyde, and a nitrogen source. This compound, as a β-enamino ester, can be considered a pre-formed intermediate in a modified Hantzsch synthesis, where the enamine nitrogen serves as the requisite nitrogen donor.

In this approach, this compound can react with an aldehyde and another equivalent of a β-dicarbonyl compound (or a second molecule of itself) to construct the dihydropyridine ring. This one-pot condensation reaction is highly efficient and allows for the synthesis of a wide range of substituted dihydropyridines, which are an important class of calcium channel blockers.

Table 2: Role of this compound in Hantzsch-Type Dihydropyridine Synthesis

Component 1 Component 2 Component 3 Product

Indolizidines and other Alkaloid Scaffolds

Recent research has highlighted the utility of β-enamino esters in the stereoselective synthesis of pyrrolizidine and indolizidine alkaloids. A key strategy involves the reduction of chiral β-enamino esters to afford key cyclic intermediates. acs.org This approach provides a concise and efficient route to these important classes of natural products. The synthesis of alkaloids such as (+)-laburnine and (+)-tashiromine has been achieved using this methodology, demonstrating the power of enamino esters as chiral building blocks. acs.org

The general strategy involves the catalytic or chemical reduction of a tetrasubstituted β-enamino ester, where the stereochemical outcome can be controlled to yield the desired alkaloid core. This underscores the importance of this compound and its derivatives in the asymmetric synthesis of complex natural products.

Pyrazoles and Oxazoles

The versatile reactivity of this compound extends to the synthesis of five-membered heterocycles such as pyrazoles and oxazoles. The reaction of β-enamino esters with hydrazine derivatives is a well-established method for the preparation of pyrazolones, which are tautomers of hydroxypyrazoles. This condensation reaction proceeds via the initial attack of the hydrazine on the ester carbonyl, followed by cyclization and elimination of propanol.

Furthermore, β-enamino esters can be converted to 1,2-oxazoles through their reaction with hydroxylamine. This transformation involves the condensation of the enamine with hydroxylamine, followed by an intramolecular cyclization to form the oxazole ring.

Indenoazepines

A novel and elegant application of β-enamino esters has been demonstrated in the construction of indenoazepine derivatives. nih.govacs.org This strategy involves a dearomatization of the β-enamino ester, which then participates in a tandem Michael addition/polycyclization reaction. nih.govacs.org The nonaromatic nature of the Michael adduct is crucial for the subsequent 7-endo-dig cyclization to occur, ultimately leading to the formation of the complex indenoazepine framework. This methodology showcases the potential of β-enamino esters to engage in complex cascade reactions to build intricate polycyclic systems. nih.govacs.org

Formation of Bridged Bicyclic Systems (e.g., Benzoxepines)

The synthesis of bridged bicyclic systems, which are core structures in many biologically active natural products, represents a significant challenge in organic synthesis. While direct examples of this compound being used to form benzoxepines are not extensively documented, the inherent reactivity of β-enamino esters suggests their potential as precursors in constructing such frameworks. The general strategy would likely involve an intramolecular cyclization reaction. For instance, a suitably substituted derivative of this compound, bearing a reactive group on the nitrogen substituent that can undergo cyclization with a part of the main carbon chain, could potentially lead to the formation of bridged systems.

Role in Cascade and Multicomponent Reactions

This compound and related β-enamino esters are highly effective substrates in cascade and multicomponent reactions (MCRs), which are efficient processes that form several chemical bonds in a single operation. researchgate.net These reactions are prized for their atom economy and ability to rapidly generate molecular complexity from simple starting materials. ekb.eg The dual nucleophilic and electrophilic nature of β-enamino esters allows them to react with a variety of partners, leading to the synthesis of diverse heterocyclic structures such as pyridines and piperidines. ekb.egacgpubs.org

In a typical multicomponent reaction, this compound can act as the nucleophilic component, reacting with aldehydes and another nucleophile or an electrophile to construct highly substituted ring systems. For example, the Hantzsch pyridine synthesis, a classic MCR, can be adapted to use β-enamino esters for the synthesis of dihydropyridine derivatives, which are precursors to pyridines.

Below is a table summarizing a representative multicomponent reaction involving a β-enamino ester for the synthesis of a highly functionalized piperidine derivative. researchgate.net

ReactantsCatalyst/SolventProductYield
β-keto ester, aromatic aldehyde, various aminesAcetic acidHighly functionalized piperidine derivativeGood

Derivatization to Form New Functionalized Compounds and Precursors

The versatile reactivity of this compound allows for its conversion into a variety of other functionalized compounds and synthetic precursors. These transformations often target the enamine or ester functionalities to introduce new chemical properties and enable further synthetic elaborations.

Transformation to β-Keto Esters

This compound can be readily converted back to its corresponding β-keto ester, propyl acetoacetate (B1235776), through hydrolysis. This reaction is typically carried out under acidic conditions. The protonation of the enamine nitrogen atom facilitates the nucleophilic attack of water on the β-carbon, leading to the formation of a tetrahedral intermediate which then collapses to the β-keto ester and releases ammonia. This transformation is useful for unmasking the ketone functionality after the enamine has been used to direct other reactions.

General Reaction Conditions for Hydrolysis:

ReagentCatalystSolventTemperatureProduct
WaterAcid (e.g., HCl)WaterMild heatPropyl acetoacetate

Preparation of Amino Acid Derivatives

A significant application of this compound is its use as a precursor for the synthesis of β-amino acid derivatives. β-Amino acids are important components of various biologically active molecules and are used in the development of peptidomimetics. The key transformation in this process is the stereoselective reduction of the carbon-carbon double bond of the enamino ester. acs.org

This reduction converts the enamine functionality into a secondary amine, yielding a β-amino ester. A variety of reducing agents can be employed for this purpose, with the choice of reagent and reaction conditions influencing the stereochemical outcome of the product. For instance, hydride reducing agents have been successfully used for the diastereoselective reduction of chiral β-enamino esters. acs.org

Representative Reduction of a β-Enamino Ester:

SubstrateReducing AgentSolventProductDiastereomeric Excess
Chiral β-enamino esterSodium triacetoxyborohydrideAcetic acidβ-Amino esterGood
Chiral β-enamino diesterPtO₂ (catalytic hydrogenation)-Pyrrolizidine alkaloid precursorup to 90%
Chiral β-enamino diesterPd/C (catalytic hydrogenation)-Indolizidine alkaloid precursorup to 84%

These transformations highlight the utility of this compound as a versatile and valuable building block in the synthesis of complex organic molecules, enabling access to a wide range of functionalized compounds and heterocyclic systems.

Future Research Directions and Unaddressed Challenges

Development of Novel and More Efficient Stereoselective Synthetic Methodologies

The creation of chiral centers with high enantiomeric excess is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals. For Propyl 3-aminobut-2-enoate, the development of stereoselective synthetic methods is a paramount challenge. Future research should focus on asymmetric hydrogenation of the corresponding β-enamino ester or the use of chiral auxiliaries to guide the stereochemical outcome of the reaction. The use of chiral catalysts, such as those based on rhodium and ruthenium, has shown promise in the synthesis of stereoselective β-amino acids and could be adapted for this compound. hilarispublisher.comresearchgate.net

A significant challenge lies in controlling the Z/E configuration of the double bond in conjunction with the creation of a chiral center. The development of methodologies that can selectively produce a single diastereomer would be a major breakthrough.

Table 1: Hypothetical Comparison of Potential Stereoselective Methods

MethodologyPotential Catalyst/AuxiliaryExpected Enantiomeric Excess (ee)Key Challenges
Asymmetric HydrogenationRh(I)-DIPAMP>95%Catalyst loading and turnover number
Chiral AuxiliaryEvans Auxiliary>98%Removal of the auxiliary group
OrganocatalysisChiral Phosphoric Acid90-99%Substrate scope and reaction conditions

This table presents hypothetical data for illustrative purposes, as specific research on this compound is limited.

Exploration of Undiscovered Catalytic Systems and Promoters

The synthesis of β-enamino esters often relies on the condensation of a β-keto ester with an amine, which can be catalyzed by a variety of promoters. researchgate.netorganic-chemistry.org While acid catalysts are common, the exploration of novel catalytic systems for the synthesis of this compound could lead to milder reaction conditions, higher yields, and improved purity.

Future investigations could explore the use of Lewis acids, such as scandium triflate, or heterogeneous catalysts, which offer the advantage of easy separation and recyclability. acgpubs.org The development of enzymatic methods, using lipases or transaminases, could also provide a highly selective and environmentally friendly route to this compound. mdpi.com A key challenge will be to identify catalysts that are both highly active and selective for the propyl ester, which may exhibit different reactivity compared to its methyl and ethyl analogs due to steric and electronic effects.

Integration of Advanced Computational Methods for Predictive Design

Computational chemistry offers powerful tools for understanding reaction mechanisms and predicting the outcome of chemical transformations. The application of Density Functional Theory (DFT) and other computational methods to the study of this compound could provide valuable insights into its structure, reactivity, and the transition states of its reactions.

These computational studies could be used to:

Predict the most stable tautomeric and conformational forms of the molecule.

Model the interaction of the substrate with various catalysts to predict stereoselectivity.

Elucidate the reaction pathways for its synthesis and subsequent transformations.

A significant challenge in this area is the development of accurate computational models that can account for solvent effects and the subtle electronic differences imparted by the propyl group.

Pursuit of Sustainable and Environmentally Benign Synthetic Routes

"Green chemistry" principles are increasingly important in chemical synthesis. Future research on this compound should prioritize the development of sustainable and environmentally benign synthetic routes. This includes the use of non-toxic solvents (or solvent-free conditions), renewable starting materials, and energy-efficient processes. researchgate.net

For instance, the use of ultrasound or microwave irradiation could accelerate the reaction and reduce energy consumption. organic-chemistry.org The development of one-pot syntheses that minimize waste and purification steps would also be a significant advancement. A major challenge will be to develop green methods that are also economically viable for large-scale production.

Table 2: Comparison of Conventional vs. Potential Green Synthetic Routes

ParameterConventional RoutePotential Green Route
Solvent Toluene (B28343), Ethanol (B145695)Water, Supercritical CO2, Solvent-free
Catalyst Strong acids (e.g., p-TsOH)Heterogeneous catalysts, Enzymes
Energy Input Conventional heating (reflux)Microwave, Ultrasound
Waste Generation Organic solvents, Catalyst wasteMinimal waste, Recyclable catalyst

This table provides a conceptual comparison, as specific green synthesis protocols for this compound have not been extensively reported.

Investigation of Unexplored Reactivity Patterns and Transformation Pathways

β-Enamino esters are known to be versatile intermediates in organic synthesis, capable of undergoing a variety of transformations. nih.govresearchgate.net The reactivity of this compound, however, remains largely unexplored. Future research should focus on investigating its behavior in a range of chemical reactions, including:

Cycloaddition reactions: Its use as a diene or dienophile in Diels-Alder reactions.

Annulation reactions: Its application in the synthesis of heterocyclic compounds such as pyridines, pyrimidines, and pyrroles. nih.gov

Reactions with electrophiles and nucleophiles: To understand the regioselectivity of its reactions and its potential for functional group interconversion.

A key challenge will be to delineate the unique reactivity of the propyl ester compared to other alkyl esters and to exploit any differences for novel synthetic applications.

Application in the Synthesis of Architecturally Complex Molecular Scaffolds

The ultimate goal of exploring the chemistry of this compound is to apply it in the synthesis of complex and valuable molecules. Its bifunctional nature, containing both a nucleophilic enamine and an electrophilic ester, makes it an attractive building block for the construction of intricate molecular architectures. researchgate.net

Future research could target the use of this compound in the total synthesis of natural products or in the creation of novel pharmaceutical scaffolds. The development of tandem reactions that form multiple bonds in a single operation would be particularly powerful. The main challenge will be to demonstrate the utility of this specific building block in multi-step syntheses and to showcase its advantages over more established reagents.

Q & A

Q. What are the key considerations for optimizing the synthesis of Propyl 3-aminobut-2-enoate to ensure high yield and purity?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, kinetic studies using NMR or HPLC can identify intermediates and side products . Parallel experiments with controlled stoichiometry and inert atmospheres (e.g., nitrogen) minimize oxidative degradation. Post-synthesis purification via column chromatography or recrystallization should be validated using melting point analysis and spectroscopic consistency (¹H/¹³C NMR, IR).

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Adopt protocols similar to those for volatile organics: use fume hoods for synthesis/purification, wear nitrile gloves, and store in airtight containers away from combustibles . Ground metal equipment to prevent static ignition . For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels. Regularly monitor air quality if vapor exposure is suspected.

Q. How can researchers determine the crystal structure of this compound using X-ray diffraction?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is optimal. Grow crystals via slow evaporation in a non-reactive solvent (e.g., hexane/ethyl acetate). Collect intensity data using a diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Refine structures using SHELXL, which employs least-squares algorithms to model atomic positions and thermal parameters. Validate with R-factor convergence (< 5%) and Hirshfeld surface analysis .

Advanced Research Questions

Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map reaction pathways, focusing on transition states and activation energies. Cross-validate with experimental kinetics (e.g., Arrhenius plots) and spectroscopic intermediates. Use software like Gaussian or ORCA for simulations, and compare orbital interactions (HOMO-LUMO gaps) with observed regioselectivity .

Q. How should researchers address discrepancies in spectroscopic data when characterizing this compound?

  • Methodological Answer : Discrepancies (e.g., unexpected NMR shifts or IR bands) require multi-technique validation:
  • Step 1 : Repeat synthesis to rule out impurities.
  • Step 2 : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight.
  • Step 3 : Compare with literature data for analogous enoate derivatives. If contradictions persist, employ X-ray crystallography for definitive structural assignment . Document all anomalies in supplementary materials for peer review .

Q. What strategies are effective in designing multi-step synthetic routes for derivatives of this compound?

  • Methodological Answer : Apply retrosynthetic analysis to identify feasible intermediates (e.g., β-keto esters or enamines). Use protecting groups (e.g., tert-butoxycarbonyl, Boc) for amine functionality during esterification steps. Monitor reaction progress via TLC and optimize each step independently. For stereochemical control, employ chiral catalysts (e.g., Jacobsen’s catalyst) and characterize enantiomeric excess using polarimetry or chiral HPLC .

Data Analysis and Reproducibility

Q. How can researchers ensure reproducibility in studies involving this compound under varying experimental conditions?

  • Methodological Answer : Standardize protocols using detailed SOPs (e.g., fixed molar ratios, solvent purity thresholds). Share raw data (e.g., crystallographic .cif files, NMR spectra) in open repositories. Conduct inter-laboratory comparisons to validate key findings. For statistical robustness, use ANOVA or t-tests when comparing yields or physical properties .

Q. What methodologies are recommended for analyzing the toxicological profile of this compound in preclinical studies?

  • Methodological Answer : Follow AEGL frameworks for acute exposure assessment . Conduct in vitro assays (e.g., MTT for cytotoxicity) and in vivo studies (rodent models) to determine LD₅₀ and NOAEL (No-Observed-Adverse-Effect Level). Use HPLC-MS to quantify bioaccumulation in tissues. Cross-reference with structural analogs (e.g., propyl chloroformate) to infer mechanistic pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.